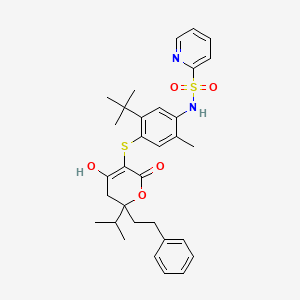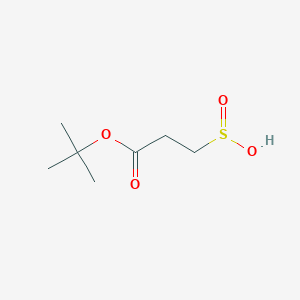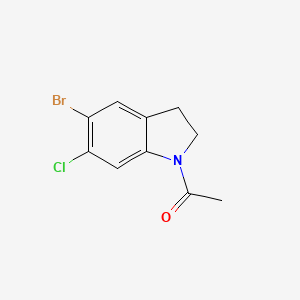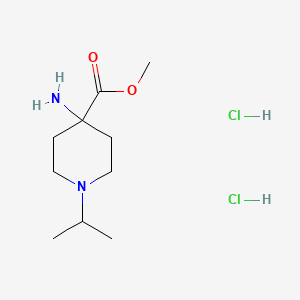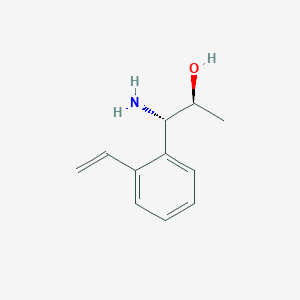![molecular formula C7H5ClOS B13033262 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is a chemical compound with the molecular formula C7H3ClO2S and a molecular weight of 186.62 g/mol It is a derivative of cyclopenta[b]thiophene, characterized by the presence of a chlorine atom at the 2-position and a ketone group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one typically involves the chlorination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of novel materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one: Similar structure with a bromine atom instead of chlorine.
2-Chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine: Similar structure with an amine group instead of a ketone.
2-Chloro-5,6-dihydro-6-oxo-4H-cyclopenta[b]thiophene-4-ylidene: Similar structure with additional hydrogenation.
Uniqueness
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine atom and ketone group provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H5ClOS |
|---|---|
Poids moléculaire |
172.63 g/mol |
Nom IUPAC |
2-chloro-4,5-dihydrocyclopenta[b]thiophen-6-one |
InChI |
InChI=1S/C7H5ClOS/c8-6-3-4-1-2-5(9)7(4)10-6/h3H,1-2H2 |
Clé InChI |
KKLFZWDLTAANCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


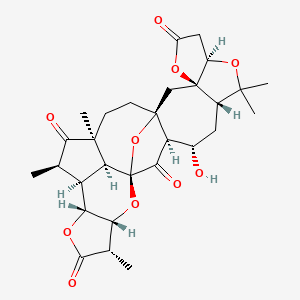
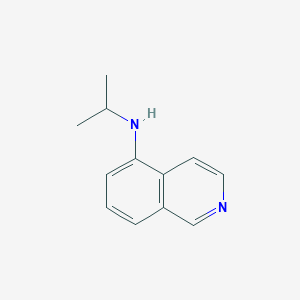
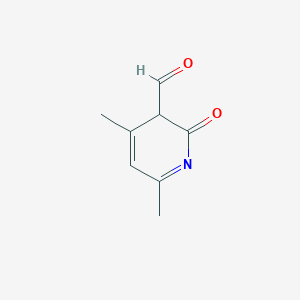
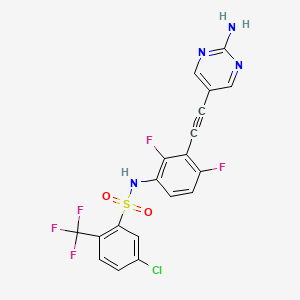
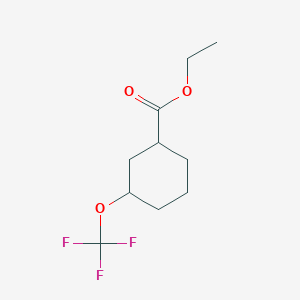
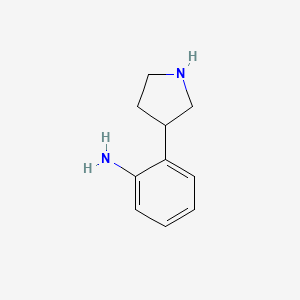
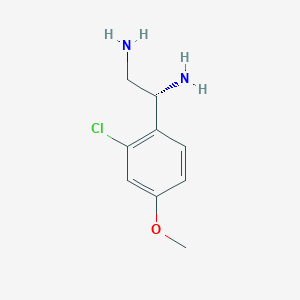
![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
